Platinum carbon

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The preparation of platinum charcoal typically involves the impregnation of activated carbon with a platinum precursor, such as chloroplatinic acid. The process includes the following steps :

Dissolution: Chloroplatinic acid is dissolved in water.

Impregnation: Activated carbon is added to the solution, allowing the platinum precursor to adsorb onto the carbon surface.

Reduction: The impregnated carbon is then treated with a reducing agent, such as hydrazine hydrate, to convert the platinum precursor to metallic platinum.

Drying: The resulting platinum charcoal is filtered, washed, and dried.

Industrial Production Methods: In industrial settings, the preparation of platinum charcoal may involve additional steps to ensure uniform distribution and optimal loading of platinum on the carbon support. Techniques such as ultrasonic spray pyrolysis and microwave irradiation can be used to enhance the properties of the catalyst .

化学反応の分析

Types of Reactions: Platinum carbon is known for its catalytic properties and is involved in various types of reactions, including:

Hydrogenation: Reduction of carbonyl compounds, nitro compounds, and nitriles to produce alcohols, amines, and saturated hydrocarbons.

Oxidation: Oxidation of alcohols to aldehydes and ketones.

Hydrosilylation: Formation of silicon-carbon bonds by adding silicon hydrides to alkenes and alkynes.

Common Reagents and Conditions:

Hydrogenation: Typically conducted under hydrogen gas at elevated pressures and temperatures.

Oxidation: Often performed using oxygen or air as the oxidant, sometimes in the presence of additional co-catalysts.

Hydrosilylation: Requires silicon hydrides and is usually carried out at moderate temperatures.

Major Products:

Hydrogenation: Alcohols, amines, and saturated hydrocarbons.

Oxidation: Aldehydes and ketones.

Hydrosilylation: Silicon-carbon bonded compounds.

科学的研究の応用

Platinum carbon has a wide range of applications in scientific research, including :

Chemistry: Used as a catalyst in organic synthesis for hydrogenation, oxidation, and hydrosilylation reactions.

Biology: Employed in the study of enzyme mimetics and biochemical pathways.

Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.

Industry: Utilized in fuel cells, particularly direct methanol fuel cells, due to its excellent electrocatalytic properties.

作用機序

The catalytic activity of platinum charcoal is attributed to the high surface area of activated carbon, which provides a large number of active sites for reactions to occur. Platinum atoms on the carbon surface facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates . The specific mechanism varies depending on the reaction type but generally involves the formation of intermediate species on the platinum surface, which then undergo further transformation to yield the final products.

類似化合物との比較

Palladium on carbon: Another widely used catalyst with similar applications in hydrogenation and oxidation reactions.

Rhodium on carbon: Known for its effectiveness in hydrogenation and hydroformylation reactions.

Ruthenium on carbon: Used in hydrogenation and Fischer-Tropsch synthesis.

Uniqueness: Platinum carbon is unique due to its high catalytic activity and stability under a wide range of reaction conditions. It is particularly valued for its ability to catalyze reactions at lower temperatures and pressures compared to other metal catalysts .

特性

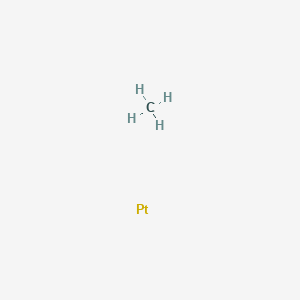

分子式 |

CH4Pt |

|---|---|

分子量 |

211.13 g/mol |

IUPAC名 |

methane;platinum |

InChI |

InChI=1S/CH4.Pt/h1H4; |

InChIキー |

VCRYGHPVKURQMM-UHFFFAOYSA-N |

正規SMILES |

C.[Pt] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(1H-Benzoimidazol-2-yl)-propyl]-benzyl-amine](/img/structure/B8584887.png)

![6-(4-fluorophenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B8584893.png)

![Tert-butyl 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B8584941.png)

![ACETAMIDE, N-[5-[3-FLUORO-4-(METHYLSULFONYL)PHENYL]-4-METHYL-2-THIAZOLYL]-](/img/structure/B8584961.png)

![3-[Cyclopropyl(4-ethoxy-4-oxobutyl)sulfamoyl]benzoic acid](/img/structure/B8584973.png)

![Pyridine, 2-[[(3-methylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B8584994.png)